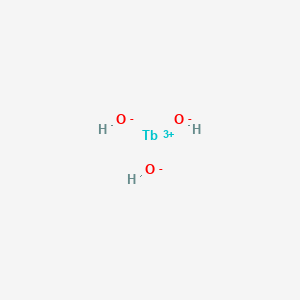
Terbium hydroxide (Tb(OH)3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium hydroxide (Tb(OH)3), also known as Terbium hydroxide (Tb(OH)3), is a useful research compound. Its molecular formula is H6O3Tb and its molecular weight is 212.971 g/mol. The purity is usually 95%.
The exact mass of the compound Terbium hydroxide (Tb(OH)3) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Terbium hydroxide (Tb(OH)3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Terbium hydroxide (Tb(OH)3) including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Terbium hydroxide, represented chemically as Tb(OH)₃, is a rare earth metal compound that has gained attention for its potential applications in biomedical fields. This article explores the biological activity of terbium hydroxide, focusing on its therapeutic potentials, mechanisms of action, and implications for future medical applications.
Terbium hydroxide can be synthesized through various methods, including precipitation from terbium salts or by hydrothermal processes. The compound typically forms as a white to pale yellow powder and exhibits unique luminescent properties due to the presence of terbium ions.
Pro-Angiogenic Properties
Recent studies have demonstrated that terbium hydroxide nanorods (THNR) exhibit significant pro-angiogenic properties. In vitro experiments using rat cardiomyocytes (H9c2 cells) showed that THNR can enhance cell survival during hypoxia-reperfusion (H/R) injury by:
- Reducing oxidative stress and lipid peroxidation.
- Restoring mitochondrial membrane potential.
- Enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione-S-transferase (GST).
- Activating signaling pathways like PI3K-AKT-mTOR and ERK-MEK, which are crucial for cell survival and proliferation .
Drug Delivery Applications
Layered terbium hydroxides (LTbH) have been explored as platforms for drug delivery due to their biocompatibility and ability to intercalate various drugs. Studies indicate that LTbH can effectively load nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and diclofenac, releasing them in a controlled manner over time. The release profiles showed rapid drug release within the first few hours, making them suitable for therapeutic applications .
Cardioprotection in Myocardial Injury
A pivotal study investigated the cardioprotective effects of THNR in a model of myocardial H/R injury. The results indicated that THNR significantly improved cardiomyocyte survival rates compared to controls. The underlying mechanisms included:
- Inhibition of apoptosis through the downregulation of pro-apoptotic proteins (e.g., Cytochrome C, Caspase 3).
- Upregulation of anti-apoptotic proteins (e.g., Bcl-2).
- Modulation of calcium homeostasis, thus preventing calcium overload during reperfusion .
Drug Release Kinetics
In another study focusing on LTbH as a drug delivery system, researchers assessed the drug release kinetics of intercalated NSAIDs. The findings showed:
| Drug Loaded | Release Time | Cumulative Release (%) |
|---|---|---|
| Ibuprofen | 5 hours | ~85% |
| Diclofenac | 5 hours | ~80% |
| Naproxen | 5 hours | ~90% |
This table illustrates the rapid release characteristics of LTbH-drug complexes, indicating their potential utility in therapeutic settings .
Safety and Biocompatibility
Biocompatibility studies conducted on LTbH formulations revealed high viability rates in human cancer cell lines at concentrations up to 100 μg/ml. However, slight cytotoxicity was observed at higher concentrations for certain formulations, necessitating further investigation into dosage optimization .
Propriétés
Numéro CAS |
12054-65-8 |
|---|---|
Formule moléculaire |
H6O3Tb |
Poids moléculaire |
212.971 g/mol |
Nom IUPAC |
terbium;trihydrate |
InChI |
InChI=1S/3H2O.Tb/h3*1H2; |
Clé InChI |
DIRSQPIRPNAECV-UHFFFAOYSA-N |
SMILES |
[OH-].[OH-].[OH-].[Tb+3] |
SMILES canonique |
O.O.O.[Tb] |
Key on ui other cas no. |
12054-65-8 |
Synonymes |
2-(cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino(2,1-a)(2)benzazepine COOPB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















